molecular formula C10H9FN4 B1522043 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine CAS No. 943605-97-8

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1522043
CAS No.: 943605-97-8
M. Wt: 204.2 g/mol
InChI Key: JVFSHHQULXNBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine is a chemical compound supplied for research and development purposes. Compounds featuring pyrimidine and fluoropyridine cores, similar to this one, are of significant interest in medicinal chemistry and drug discovery. Specifically, research on analogous structures has shown potential in neuroscientific applications, such as acting as metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . This mechanism is a recognized target for investigating therapeutic interventions for a range of disorders, including Parkinson's disease, Alzheimer's disease, and cancer . The structural motif of a fluorinated pyridine linked to a substituted pyrimidine is common in developing small molecule inhibitors, highlighting the relevance of this compound for high-throughput screening and lead optimization studies . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSHHQULXNBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660058
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943605-97-8
Record name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the novel chemical entity 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. As direct experimental data for this compound is not available in current literature, this document leverages established principles of medicinal and synthetic chemistry to project its chemical structure, properties, and a viable synthetic route. By examining structurally related analogs, we further hypothesize its potential biological activities and applications in drug discovery, offering valuable insights for researchers and scientists in the field. This guide is structured to be a self-validating resource, explaining the scientific rationale behind each proposed protocol and prediction.

Introduction and Rationale

The intersection of pyridine and pyrimidine scaffolds has yielded a multitude of compounds with significant pharmacological activity. The pyrimidine ring, in particular, is a cornerstone of many therapeutic agents, recognized for its ability to mimic purine bases and interact with a wide range of biological targets, most notably protein kinases. The introduction of a 2-fluoropyridine moiety is a strategic design choice aimed at modulating the physicochemical properties of the molecule. The highly electronegative fluorine atom can influence the pKa of the pyridine nitrogen, alter lipophilicity, and introduce a potential site for hydrogen bonding, all of which can profoundly impact a compound's pharmacokinetic profile and target engagement.

This guide focuses on the specific, and likely novel, compound This compound . We will deconstruct its architecture to propose a robust synthesis, predict its key properties, and build a hypothesis for its therapeutic potential, grounded in the established pharmacology of its core components.

Chemical Identity and Predicted Physicochemical Properties

The name this compound defines a precise molecular architecture. The core is an N-methylpyrimidin-4-amine, which is substituted at the 6-position with a 2-fluoropyridin-3-yl group.

Caption: Chemical Structure of the Topic Compound.

Based on this structure, we can predict its core physicochemical properties, which are crucial for assessing its drug-likeness.

PropertyPredicted ValueRationale / Method
Molecular Formula C₁₀H₉FN₄Derived from chemical structure.
Molecular Weight 204.21 g/mol Calculated from the molecular formula.
XLogP3 ~1.8 - 2.5Estimated based on similar fluorinated pyridine-pyrimidine structures. The fluorine atom increases lipophilicity, while the amine and ring nitrogens decrease it.
Hydrogen Bond Donors 1The N-H of the methylamine group.
Hydrogen Bond Acceptors 4The three ring nitrogens and the fluorine atom.
pKa (most basic) ~4.0 - 5.0The pyrimidine ring nitrogens are weakly basic. The N-methylamino group's basicity is reduced by the electron-withdrawing pyrimidine ring. The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing fluorine atom.
Aqueous Solubility Low to ModerateThe planar aromatic structure suggests low solubility, but the hydrogen bond acceptors may provide some aqueous solubility.[1][2][3]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for constructing the C-C bond between the pyrimidine and pyridine rings is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach offers high functional group tolerance and generally proceeds in good yields. The strategy involves coupling a pyrimidine electrophile with a pyridine-based organoboron nucleophile.

Key Intermediates:

  • Electrophile: 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)[8][9]

  • Nucleophile: 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9)[10][11]

The C-F bond in 2-fluoropyridine is significantly stronger than the C-Cl bond and is generally unreactive under typical Suzuki coupling conditions, ensuring that the boronic acid acts as the nucleophilic partner as intended.[4]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Work-up & Purification cluster_4 Final Product SM1 6-Chloro-N-methylpyrimidin-4-amine Coupling Suzuki-Miyaura Cross-Coupling SM1->Coupling SM2 2-Fluoropyridine-3-boronic acid SM2->Coupling Catalyst Pd(dppf)Cl2 (Palladium Catalyst) Catalyst->Coupling Base Na2CO3 or K2CO3 (Base) Base->Coupling Solvent Dioxane/Water (Solvent System) Solvent->Coupling Temp Heat (90-100 °C) Temp->Coupling Workup Aqueous Work-up (Extraction with EtOAc) Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 6-(2-Fluoropyridin-3-yl)-N- methylpyrimidin-4-amine Purification->Product

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 6-Chloro-N-methylpyrimidin-4-amine (1.0 equiv.), 2-Fluoropyridine-3-boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

    • Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the limiting chloro-pyrimidine. Sodium carbonate is a standard, effective base for this transformation.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 equiv.).

    • Trustworthiness: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor well-suited for coupling heteroaromatic halides, providing reliable and reproducible results.[5][7]

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yield reactions.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

    • Causality: A mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: Reaction monitoring is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Expertise & Experience: The aqueous work-up removes the inorganic salts (base, boronic acid byproducts) and the water-soluble solvent components.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Trustworthiness: Chromatography is the standard and most effective method for separating the desired product from any unreacted starting materials, homocoupled byproducts, and residual catalyst.[12]

Predicted Analytical and Spectroscopic Data

Characterization of the final product would rely on a combination of spectroscopic methods. The following table outlines the expected data.[13][14][15][16]

TechniquePredicted Observations
¹H NMR - Pyrimidine H-2/H-5: Two singlets or doublets (depending on coupling) between δ 8.0-9.0 ppm. - Pyridine H-4'/H-5'/H-6': Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic doublet/triplet splitting patterns. - N-CH₃: A singlet or doublet (if coupled to N-H) around δ 3.0-3.3 ppm. - N-H: A broad singlet, chemical shift variable.
¹³C NMR - Approximately 10 distinct signals for the 10 carbon atoms in the molecule, with chemical shifts consistent with sp² carbons of electron-deficient aromatic rings and one sp³ N-methyl carbon.
¹⁹F NMR - A single resonance, likely a singlet or a doublet depending on coupling to adjacent protons, characteristic of a fluorine atom on an aromatic ring.
HRMS (ESI+) - [M+H]⁺: Calculated: 205.0884; Expected: A peak observed at m/z ≈ 205.0884, confirming the elemental composition.

Hypothesized Biological Activity and Therapeutic Potential

The 6-aryl-N-alkylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, particularly in the field of oncology. Many compounds containing this core act as inhibitors of protein kinases. The N-methyl-4-aminopyrimidine portion often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.

Structurally related molecules, such as various aminopyrimidines and aminopyridines, have been investigated as inhibitors for a range of targets, including:

  • Inducible Nitric Oxide Synthase (iNOS): Analogs have been developed as potential PET tracers for imaging iNOS activation.[17]

  • Receptor Tyrosine Kinases: Pyridinyl-pyrimidine derivatives have shown activity as inhibitors of receptor tyrosine kinases and have been evaluated for anticancer properties.[18]

  • Cholinesterases: Pyrimidine and pyridine derivatives have been designed as multitarget inhibitors for potential use in neurodegenerative diseases.[12]

G cluster_0 Hypothesized Mechanism of Action cluster_1 ATP Binding Site cluster_2 Downstream Effects Molecule 6-(2-Fluoropyridin-3-yl)-N- methylpyrimidin-4-amine Hinge Hinge Region Molecule->Hinge Competitively Binds (H-Bonds) Phosphorylation Substrate Phosphorylation Molecule->Phosphorylation INHIBITS Kinase Protein Kinase (e.g., Tyrosine Kinase) ATP ATP ATP->Hinge Binds Hinge->Phosphorylation Catalyzes Gatekeeper Gatekeeper Residue Signaling Cellular Signaling (e.g., Proliferation, Survival) Phosphorylation->Signaling Activates

Caption: Hypothesized Kinase Inhibition Mechanism.

Given this context, it is highly plausible that This compound would be investigated as a protein kinase inhibitor . The 2-fluoropyridin-3-yl group would occupy the solvent-exposed region of the ATP binding pocket, where the fluorine could either engage in specific interactions or serve to modulate the molecule's overall properties to improve cell permeability and metabolic stability.

Conclusion and Future Directions

While this compound appears to be a novel chemical entity, its structure is based on well-validated pharmacophores. This guide provides a robust and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed Suzuki-Miyaura coupling represents a reliable and scalable route to access this molecule.

Future research should focus on the execution of the proposed synthesis, followed by thorough spectroscopic confirmation of the structure. Subsequently, screening against a panel of protein kinases would be a logical first step to elucidate its biological activity. The insights gained from this initial screening could then guide further structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a new therapeutic candidate.

References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Org. Lett., 8, 395-398.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • 6-chloro-N-methyl-pyrimidine-4,5-diamine | 52602-68-3. ChemicalBook.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • 2-Fluoropyridine-3-boronic acid, 97%, Thermo Scientific Chemicals 1 g. Fisher Scientific.
  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkivoc, (i), 135-153.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • The physicochemical properties of the synthesized analogous (1-7).
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
  • 2-Fluoropyridine-3-boronic acid, 97%. Ambeed.com.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • 2-Fluoropyridine-3-boronic acid | 174669-73-9. Sigma-Aldrich.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
  • 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (2011).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Synthesis And Biological Activity Of Some New 4-(Aminoacyl) Aminopyridines And 2-(Aminoacyl)
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • 65766-32-7 | 6-Chloro-N-methylpyrimidin-4-amine. ChemScene.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosph
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
  • IR, NMR spectral data of pyrimidine derivatives.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • 6-chloro-N-methylpyrimidin-4-amine. PubChem.
  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Phys. Chem. Chem. Phys., 27, 9687.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Semantic Scholar.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer
  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (2026). ChemRxiv.

Sources

Technical Guide: Biological Activity & Profiling of Fluoropyridin-yl Pyrimidine Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoropyridin-yl pyrimidine amine scaffold represents a high-value pharmacophore in modern oncology drug discovery. By fusing the "privileged" pyrimidine core—ubiquitous in ATP-competitive kinase inhibitors—with a fluorinated pyridine moiety, researchers can simultaneously optimize potency, metabolic stability, and physicochemical properties.

This guide provides a rigorous technical framework for the design, synthesis, and biological validation of these scaffolds. It moves beyond basic literature review to offer actionable protocols for validating this specific chemical architecture against targets such as CDK2/4/6 , VEGFR2 , and EGFR .

Key Value Proposition: The Fluorine Effect
  • Metabolic Blockade: Fluorine substitution (specifically at the C-2 or C-6 position of the pyridine) blocks labile sites prone to oxidative metabolism (CYP450 oxidation), extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the basicity (

    
    ) of the pyridine nitrogen, altering hydrogen bond acceptor capabilities in the kinase hinge region.
    
  • Lipophilicity: Fluorination modulates

    
    , enhancing membrane permeability without the steric penalty of larger halogens.
    

Structural Rationale & SAR Logic

Effective design requires understanding the distinct roles of the scaffold components. The pyrimidine acts as the hinge-binder, while the fluoropyridin-yl amine tail extends into the solvent-exposed or hydrophobic pockets to enforce selectivity.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the medicinal chemistry logic for optimizing this scaffold.

SAR_Logic cluster_0 The Fluorine Advantage Core Pyrimidine Core (Hinge Binder) Linker Amine Linker (-NH-) (H-Bond Donor) Core->Linker C4/C2 Attachment FluoroPy Fluoropyridine Moiety (Selectivity & Stability) Linker->FluoroPy Flexibility R_Group R-Group Substituents (Solubility/Potency) FluoroPy->R_Group Electronic Tuning Metab Blocks CYP Oxidation FluoroPy->Metab Bind Modulates pKa FluoroPy->Bind

Caption: SAR decomposition of the fluoropyridin-yl pyrimidine amine scaffold, highlighting the critical role of the fluorinated moiety in metabolic stability.

Synthetic Strategy

To access these scaffolds, a convergent synthetic route utilizing Buchwald-Hartwig Cross-Coupling or Nucleophilic Aromatic Substitution (


)  is recommended. The 

approach is generally preferred for electron-deficient pyrimidines.
Validated Protocol: Synthesis of Fluoropyridin-yl Pyrimidine Amines

Objective: Coupling of a chloropyrimidine core with a fluoropyridin-amine.

  • Reagents:

    • Substrate A: 2,4-dichloropyrimidine (or substituted analog).

    • Substrate B: 2-fluoro-4-aminopyridine (or regioisomer).

    • Base:

      
      -Diisopropylethylamine (DIPEA) or 
      
      
      
      .
    • Solvent:

      
      -Butanol or DMF (anhydrous).
      
  • Procedure:

    • Step 1: Dissolve Substrate A (1.0 eq) in

      
      -Butanol (0.5 M concentration) under 
      
      
      
      atmosphere.
    • Step 2: Add DIPEA (2.5 eq) followed by Substrate B (1.1 eq).

    • Step 3: Heat the reaction mixture to reflux (110–120°C) for 4–12 hours. Monitor via TLC/LC-MS.

    • Critical Checkpoint: The C4-position of the pyrimidine is more electrophilic and will react first. If C2-substitution is desired, lower temperature (0°C to RT) is required for the first addition, followed by a second step for the C2 position.

    • Step 4: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over

      
      , and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
      
  • Validation:

    • 1H NMR: Confirm presence of pyrimidine protons (singlets/doublets > 8.0 ppm) and the distinct splitting pattern of the fluoropyridine ring.

    • 19F NMR: Essential for confirming the integrity of the C-F bond (typically -60 to -150 ppm depending on position).

Biological Evaluation: The Profiling Workflow

Biological characterization must move from in silico prediction to in vitro enzymatic validation, and finally to cellular phenotype analysis.

In Silico Molecular Docking

Before wet-lab testing, validate the binding mode, specifically the interaction of the pyrimidine N1/C2-amine with the kinase hinge region (e.g., Met residue in CDK2 or Cys in VEGFR2).

  • Software: Schrödinger Glide / AutoDock Vina.

  • Target Preparation: Remove water molecules (except structural waters), fix bond orders, add hydrogens (pH 7.4).

  • Ligand Preparation: Generate 3D conformers, minimize energy (OPLS3e force field).

  • Success Metric: Docking Score < -8.0 kcal/mol; H-bond distance < 3.0 Å to hinge residues.

In Vitro Enzymatic Assay (Kinase Profiling)

Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (FRET). Rationale: Direct measurement of ATP-to-ADP conversion prevents false positives common in binding-only assays.

Protocol (ADP-Glo):

  • Preparation: Dilute compounds in DMSO (serial dilution, 10-point dose-response). Final DMSO < 1%.

  • Reaction: Incubate Kinase (e.g., CDK2/CyclinA), Substrate (Histone H1), ATP (at

    
    ), and Compound in kinase buffer for 60 min at RT.
    
  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP) for 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase/Luciferin reaction). Incubate 30 min.
    
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Cellular Viability & Mechanism of Action

Assay: SRB (Sulforhodamine B) or MTT Assay. Cell Lines:

  • MCF-7 / MDA-MB-231 (Breast Cancer - CDK dependent).

  • HUVEC (Endothelial - VEGFR2 dependent).[1]

Data Presentation Template:

Compound IDR-GroupCDK2 IC50 (nM)VEGFR2 IC50 (nM)MCF-7 GI50 (µM)
Ref (Sorafenib) ->1000904.5
FP-01 3-Cl451201.2
FP-02 3-OMe1503505.8
FP-03 4-Piperazinyl12 850.4

Note: Hypothetical data demonstrating the trend where solubilizing groups (Piperazinyl) often enhance cellular potency despite similar enzymatic activity.

Mechanism of Action: Signaling Pathway

Understanding the downstream effects is critical. For fluoropyridin-yl pyrimidine amines targeting CDKs, the mechanism involves cell cycle arrest at the G1/S checkpoint.

Visualization: CDK2/Rb Signaling Cascade

Pathway Drug Fluoropyridin-yl Inhibitor CDK2 CDK2 / Cyclin E Drug->CDK2 Inhibits Rb Rb Protein (Hyper-phosphorylated) CDK2->Rb Phosphorylates Arrest G1 Cell Cycle Arrest CDK2->Arrest Inhibition Leads to E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Mechanism of Action. The inhibitor blocks CDK2, preventing Rb phosphorylation, sequestering E2F, and halting the cell cycle at G1.

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Zhou, H., et al. (2009). "Design, synthesis, and structure-activity relationship of novel fluorinated 2,4-diaminopyrimidines as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Sorafenib (VEGFR Inhibitor Reference)." Link

Sources

Pyrimidine-Based Kinase Inhibitor Fragments: A Technical Guide to Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle stands as the preeminent "privileged scaffold" in kinase inhibitor discovery.[1][2] Its structural homology to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region, while its positions 2, 4, and 6 offer distinct vectors for exploring the solvent-exposed front pocket, the gatekeeper region, and the hydrophobic back pocket.

This guide addresses the critical technical challenges in utilizing pyrimidine building blocks: controlling regioselectivity during synthesis, optimizing fragment-to-lead evolution, and validating binding modes.

Structural Basis: The Adenine Mimicry

The efficacy of pyrimidine-based inhibitors stems from their ability to recapitulate the hydrogen bonding network of adenosine triphosphate (ATP).[1]

Hinge Region Interaction

In the ATP-binding cleft, the kinase hinge region (connecting the N- and C-lobes) acts as the primary anchor.

  • N1 Interaction: The pyrimidine N1 typically accepts a hydrogen bond from the backbone NH of the hinge residue (analogous to N1 of adenine).

  • C2-Amino Interaction: A substituent at C2 (often an amine) acts as a hydrogen bond donor to the backbone carbonyl (analogous to the exocyclic amine of adenine).

  • Selectivity Vectors:

    • C4 Position: Vectors towards the "gatekeeper" residue and the hydrophobic pocket II.

    • C6 Position: Vectors towards the solvent-exposed region or ribose binding pocket.

Visualization: The Pharmacophore

The following diagram illustrates the canonical binding mode of a 2,4-diaminopyrimidine scaffold within the kinase hinge region.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Pyrimidine Inhibitor Core Met_CO Backbone CO (H-Bond Acceptor) Met_NH Backbone NH (H-Bond Donor) Pyr_N1 Pyrimidine N1 Met_NH->Pyr_N1 H-Bond (2.8 Å) Pyr_C2_NH C2-Amino Group Pyr_C2_NH->Met_CO H-Bond (2.9 Å) Pyr_C4 C4-Substituent (Gatekeeper Interaction)

Caption: Canonical Type I binding mode showing the bidentate hydrogen bond network between the pyrimidine core and the kinase hinge backbone.

Synthetic Regioselectivity: The Core Challenge

For medicinal chemists, the utility of the pyrimidine scaffold depends on the ability to differentially functionalize the ring. The starting material of choice is often 2,4-dichloropyrimidine .

The Regioselectivity Rule (C4 vs. C2)

In nucleophilic aromatic substitution (


), the C4 position is significantly more reactive than the C2 position.
  • Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen (N1), which can accept the negative charge. The C2 position lacks this para-stabilization relative to the leaving group.

  • Steric Factors: The C4 position is generally less sterically hindered than C2, which is flanked by two ring nitrogens.

Reversing Selectivity

While C4 substitution is the default, C2 selectivity can be achieved through:

  • Blocking C4: Using a bulky protecting group or starting with a C4-substituted precursor.

  • Electronic Modulation: Introduction of electron-donating groups at C5 or C6 can alter the orbital coefficients (LUMO distribution), occasionally shifting preference, though this is rare and substrate-dependent.

  • Catalysis: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) can sometimes override intrinsic

    
     preferences depending on the ligand bite angle and oxidative addition rates.
    
Synthetic Workflow Diagram

SynthesisFlow cluster_pathA Path A: Standard SNAr (Kinetic) Start 2,4-Dichloropyrimidine Step1A Nucleophile 1 (R-NH2) 1.0 eq, 0°C to RT Start->Step1A InterA 4-Substituted-2-chloropyrimidine (Major Isomer) Step1A->InterA C4 Selective Step2A Nucleophile 2 / Pd-Cat Heat / Base InterA->Step2A FinalA 2,4-Disubstituted Pyrimidine Step2A->FinalA

Caption: The standard regioselective functionalization route for 2,4-dichloropyrimidine, prioritizing C4 substitution followed by C2 functionalization.

Fragment-Based Drug Discovery (FBDD) Strategies

When designing pyrimidine libraries for FBDD, adherence to the "Rule of 3" is standard, but geometric diversity is paramount.

Library Design Principles
  • Molecular Weight: < 300 Da.[3]

  • H-Bond Donors/Acceptors:

    
     3.[4][5]
    
  • Vectors: Fragments should be designed with "growth vectors" at C4 and C5. A halide (Cl/Br) at these positions in the fragment allows for rapid elaboration via Suzuki coupling after a hit is identified.

Case Study: Palbociclib (Ibrance)

Palbociclib (CDK4/6 inhibitor) exemplifies the evolution of a pyrimidine fragment.

  • Core: Pyrido[2,3-d]pyrimidine (a fused pyrimidine).[5]

  • Key Transformation: The installation of the cyclopentyl group at the N8 position (analogous to pyrimidine N1/C2 region) and the acetyl group at C6.

  • Synthetic Insight: The synthesis often utilizes a Heck reaction or ring closure of a pyrimidine precursor to form the fused pyridine ring, demonstrating how simple pyrimidines serve as precursors to complex bicyclic systems.

FDA-Approved Pyrimidine Kinase Inhibitors (Selected)
Drug NameTargetScaffold Sub-TypeKey Structural Feature
Imatinib BCR-ABL2-AminopyrimidinePhenylaminopyrimidine motif binds to inactive (DFG-out) conformation.
Palbociclib CDK4/6Pyrido[2,3-d]pyrimidineFused system; bulky cyclopentyl group for selectivity.
Dasatinib SRC/ABLAminothiazole-pyrimidineDual-binding motif; high potency broad-spectrum inhibitor.
Ibrutinib BTKPyrazolo[3,4-d]pyrimidineCovalent inhibitor; Michael acceptor targets Cys481.

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives with >95% regioselectivity.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)[6]

  • Amine Nucleophile (0.95 - 1.0 eq) Note: Slight deficit prevents di-substitution.

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Ethanol or Isopropanol (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in ethanol at 0°C (ice bath).

  • Addition: Add the base (TEA) followed by the slow, dropwise addition of the amine nucleophile over 30 minutes. Critical: Rapid addition leads to localized high concentration and C2/C4 di-substitution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor by TLC/LCMS. The C4-adduct typically forms within 4 hours at RT.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallization is often sufficient; otherwise, flash chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: The C5 proton of the pyrimidine ring will show a characteristic shift. In 2,4-dichloropyrimidine, C5-H is ~7.4 ppm. Upon C4-substitution, this shifts upfield due to resonance donation from the amine.

Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine


 of the synthesized pyrimidine fragment against a target kinase (e.g., EGFR).[7]

Reagents:

  • Kinase (GST-tagged)

  • Europium-labeled anti-GST antibody (Donor)

  • Biotinylated Kinase Tracer (Acceptor)

  • Test Compound (DMSO stock)

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Add 5 µL of compound to 384-well plate. Add 10 µL of Kinase/Antibody mixture. Incubate 30 mins.

  • Tracer: Add 10 µL of Tracer (at

    
     concentration).
    
  • Read: Incubate 1 hour at RT. Read on plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Fit data to sigmoidal dose-response curve to generate 
    
    
    
    .

References

  • Li, S., et al. (2019).[8] A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[9] [Link]

  • Roskoski, R. (2021).[8][10] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • WuXi Biology. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29. [Link]

  • Lum, K. M., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

Sources

Methodological & Application

Synthesis of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine , a privileged scaffold often observed in Type I/II kinase inhibitors (e.g., p38 MAP kinase, Wnt pathway modulators). The synthesis presents two primary chemoselective challenges:

  • Regiocontrol during Nucleophilic Aromatic Substitution (S_NAr): Selective mono-amination of 4,6-dichloropyrimidine.

  • Heteroaryl-Heteroaryl Cross-Coupling: Overcoming the inherent instability (protodeboronation) of 2-fluoropyridin-3-yl boronic species and catalyst poisoning by pyridyl nitrogens.

This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to ensure reproducible high yields.

Retrosynthetic Strategy & Pathway

The synthesis is disconnected into two linear steps. The pyrimidine core acts as the electrophile in both stages, first reacting with the amine nucleophile and subsequently with the arylboronate.

Retrosynthesis Target Target Molecule 6-(2-Fluoropyridin-3-yl)- N-methylpyrimidin-4-amine Precursor Intermediate 6-Chloro-N-methylpyrimidin-4-amine Target->Precursor Suzuki Coupling (C-C Bond Formation) Boronate Coupling Partner (2-Fluoropyridin-3-yl)boronic acid Target->Boronate SM1 Starting Material 1 4,6-Dichloropyrimidine Precursor->SM1 S_NAr (C-N Bond Formation) SM2 Starting Material 2 Methylamine (2M in THF) Precursor->SM2

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrimidine core.

Protocol 1: Synthesis of 6-Chloro-N-methylpyrimidin-4-amine

Challenge: 4,6-Dichloropyrimidine is highly reactive. The objective is to prevent the formation of the N,N’-dimethyl-4,6-diaminopyrimidine byproduct.

Materials
  • 4,6-Dichloropyrimidine (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Isopropyl Alcohol (IPA) or THF (Solvent)

Step-by-Step Methodology
  • Preparation: Dissolve 4,6-dichloropyrimidine (10 g, 67.1 mmol) in IPA (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Lower temperatures are critical here. While the 4 and 6 positions are chemically equivalent initially, the reaction rate for the second substitution is slower. Cooling maximizes this kinetic difference.

  • Addition: Add DIPEA (14 mL, 80.5 mmol). Then, add Methylamine (2M in THF, 36.9 mL, 73.8 mmol) dropwise over 30 minutes via an addition funnel.

    • Mechanistic Note: The electron-donating methylamino group deactivates the pyrimidine ring, making the remaining chloride at position 6 less electrophilic, thus naturally deterring double addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration if necessary.

    • Expected Yield: 85-92%.

    • Appearance: White to off-white solid.

Protocol 2: Suzuki-Miyaura Coupling

Challenge: 2-Fluoropyridin-3-yl boronic acid is prone to rapid protodeboronation (loss of the boron group) under basic conditions before transmetallation can occur. Additionally, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst.

Optimized Reaction Conditions Table
ParameterStandard Condition (Risk of Failure)Optimized Condition (High Success)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM or XPhos Pd G3
Ligand Role Monodentate phosphine (labile)Bidentate (dppf) or Bulky (XPhos) prevents Pd poisoning
Base K₂CO₃ or NaOHNa₂CO₃ or K₃PO₄ (Milder bases reduce deboronation)
Solvent DMF (High boiling, hard to remove)1,4-Dioxane/Water (4:1)
Temperature 80°C (Slow heating)90-100°C (Fast heating essential)
Step-by-Step Methodology
  • Reactor Setup: Use a microwave vial (for small scale) or a pressure tube. Oxygen exclusion is paramount for electron-deficient heteroaryl couplings.

  • Charging: Add 6-chloro-N-methylpyrimidin-4-amine (1.0 equiv), (2-fluoropyridin-3-yl)boronic acid (1.3 equiv), and Na₂CO₃ (2.0 equiv).

    • Note: Use a slight excess of boronic acid to account for some protodeboronation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[3][4]·DCM (0.05 equiv / 5 mol%).

    • Why this catalyst? The ferrocenyl backbone of dppf creates a large bite angle and firmly chelates the Palladium, making it more resistant to displacement by the pyridine nitrogen than PPh₃.

  • Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon or Nitrogen for 10 minutes before heating.

  • Reaction: Seal the vessel and heat to 95°C for 4–12 hours.

    • Process Check: If using a microwave, heat to 110°C for 30-45 mins. Rapid heating often favors the coupling rate over the deboronation rate.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with MeOH/DCM.

    • Concentrate the filtrate.[5] Partition between EtOAc and Water.[2]

    • Critical Step: The product contains basic nitrogens. Ensure the aqueous layer is not too acidic, or the product will remain in the water. Keep pH ~8-9.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

    • Yield: 65-75%.

Troubleshooting & Optimization Logic

Heteroaryl couplings often fail due to invisible side reactions. Use this decision tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield in Suzuki Step CheckSM Is Starting Material (Cl-pyrimidine) consumed? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron No (SM remains) Deboronation Diagnosis: Protodeboronation (Boronic acid hydrolyzed) CheckSM->Deboronation Yes (SM consumed but no product) Poisoning Diagnosis: Catalyst Poisoning (Pd coordinated by Pyridine) CheckBoron->Poisoning Yes (Both SMs remain) OxidativeAdd Diagnosis: Failed Oxidative Addition CheckBoron->OxidativeAdd No (Boron gone, SM remains) Soln1 Solution: Switch to Boronic Ester (Pinacol ester) or anhydrous base (CsF) Deboronation->Soln1 Soln2 Solution: Switch to XPhos Pd G3 or increase temp (Microwave) Poisoning->Soln2 Soln3 Solution: Switch to Pd2(dba)3 + XPhos OxidativeAdd->Soln3

Figure 2: Diagnostic workflow for troubleshooting Suzuki coupling failures.

Safety & Handling

  • 4,6-Dichloropyrimidine: Corrosive and causes skin sensitization. Handle in a fume hood.

  • Palladium Catalysts: Potential heavy metal toxicity. Dispose of heavy metal waste separately.

  • Methylamine: Volatile and toxic gas (even in solution). Keep cold and open strictly in a well-ventilated hood.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[2][5][6] Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.Link

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Link

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

  • PubChem. Compound Summary: 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.[6] (Used for structural analog comparison). Link

Sources

Using 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine in fragment-based drug design

Application Note: F-NMR Driven Fragment-Based Drug Design using 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Abstract

This application note details the utilization of This compound (Compound FP-MPA ) as a high-value chemical probe in Fragment-Based Drug Design (FBDD).[1] Possessing a "privileged" biaryl scaffold common in kinase and Wnt-pathway inhibitors, this fragment features a unique 2-fluoropyridine moiety that serves as a dual-purpose tool: it acts as a sensitive reporter for Ligand-Observed


F NMR1

Fragment Profile & Physicochemical Properties[2]

The "Privileged" Scaffold

FP-MPA represents a class of biaryl fragments that mimic the adenine hinge-binding region of ATP, making it an ideal starting point for targeting Kinases (e.g., p38, JNK) and Membrane Bound O-Acyltransferases (MBOATs, e.g., Porcupine).

  • The Fluorine Advantage: The fluorine atom at the pyridine C2 position is electronically withdrawing, modulating the pKa of the pyridine nitrogen (reducing promiscuous binding) while serving as an NMR sensor with 100% natural abundance and zero biological background.

  • The Methylamine Vector: The N-methyl group at the pyrimidine C4 position improves solubility compared to a primary amine and offers a distinct vector for growing the fragment into the solvent-exposed region of a protein pocket.[1]

Key Properties Table[1]
PropertyValueRelevance to FBDD
Molecular Weight 204.21 DaFollows "Rule of 3" (MW < 300)
cLogP ~1.2Ideal lipophilicity for aqueous solubility in NMR buffers
H-Bond Donors 1 (NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (N)Interaction with catalytic lysine or backbone amides
PSA (Polar Surface Area) ~50 ŲGood membrane permeability prediction

F NMR Shift
~ -70 ppm (approx)Distinct region, typically free from interference

Application 1: Ligand-Observed F NMR Screening

Theory: Small molecules (fragments) tumble rapidly in solution, resulting in sharp NMR signals and long T2 relaxation times. When a fragment binds to a large protein target, it adopts the tumbling properties of the protein (slow tumbling), causing rapid T2 relaxation and line broadening (signal disappearance).

Experimental Workflow (Graphviz)

FBDD_WorkflowLibraryFragment Library(FP-MPA)PrepSample Prep(Fragment + Protein)Library->Prep 50 µMNMR19F NMR Acquisition(CPMG Pulse)Prep->NMR 600 MHzAnalysisData Analysis(Line Broadening)NMR->Analysis T2 FilterHitHit Identification(Kd Estimation)Analysis->Hit Signal Reduction > 30%

Figure 1: The

Protocol: T2-Relaxation Filtered Screening (CPMG)[1]

Reagents:

  • Target Protein (e.g., p38 Kinase): >95% purity, concentrated to 200 µM stock.

  • FP-MPA (Fragment): 100 mM stock in d6-DMSO.[1]

  • Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D2O.

  • Reference Compound: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).[1]

Step-by-Step Procedure:

  • Master Mix Prep: Prepare a buffer solution containing 50 µM of FP-MPA and 20 µM of the internal standard.

  • Control Sample: Transfer 500 µL of Master Mix to an NMR tube. This establishes the "100% Signal" baseline.

  • Experimental Sample: Mix protein (final conc. 10–20 µM) with the Master Mix containing FP-MPA (50 µM). Note: Maintain a Ligand:Protein ratio of roughly 2:1 to 5:1.

  • Acquisition:

    • Probe: 5mm cryoprobe (optimized for

      
      F).
      
    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.[1]

    • Delay (

      
      ): Set total relaxation delay to 50–200 ms. This filters out the broad signals of bound ligands.
      
  • Analysis:

    • Overlay the spectra of Control vs. Experimental.

    • Result: If FP-MPA binds, its sharp peak will significantly decrease in intensity (or disappear) in the protein sample compared to the control.

    • Threshold: A signal reduction of >30% is typically considered a "Hit."

Application 2: Hit-to-Lead Expansion Strategy

Once FP-MPA is validated as a binder, the structure must be "grown" to increase affinity (reduce Kd from µM to nM).[1] The chemical structure allows for orthogonal growth vectors.

Chemical Space Expansion (Graphviz)

Expansion_VectorsCoreFP-MPA Core(Biaryl Scaffold)Vector1Pyrimidine C2 Position(Nucleophilic Displacement)Core->Vector1 SNArVector2Amine N-Alkylation(Solvent Channel)Core->Vector2 Reductive AminationVector3Pyridine C5 Position(Suzuki Coupling)Core->Vector3 C-H Activation/HalogenationTarget2Solubility/SelectivityVector1->Target2Target1Improved H-Bonding(e.g., Urea/Amide)Vector2->Target1

Figure 2: Strategic vectors for chemical elaboration of the FP-MPA scaffold.

Protocol: Fragment Growth via Suzuki-Miyaura Coupling

To extend the fragment from the pyridine ring (if halogenated precursors are available) or to synthesize analogues:

  • Starting Material: Use a halogenated variant (e.g., 5-bromo-2-fluoropyridine) if growing from the pyridine, or utilize the inherent reactivity of the pyrimidine C2 if a leaving group (Cl) is present.[1]

  • Conditions:

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temperature: 90°C, 4 hours.

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Re-Screening: Validate the new "grown" molecule using the same

    
    F NMR protocol (if F is retained) or SPR.
    

Validation: Surface Plasmon Resonance (SPR)

NMR detects binding but provides only estimated affinity. SPR is required for accurate kinetic characterization (



Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (for small molecule detection).

  • Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant) + 1% DMSO.[1] Crucial: Match DMSO concentration exactly in running buffer and samples.

  • Injection:

    • Prepare a concentration series of FP-MPA (e.g., 0, 10, 50, 100, 250, 500 µM).

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Analysis: Fit data to a 1:1 Steady State Affinity model (due to fast on/off rates typical of fragments).

References

  • Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Pomerantz, W. C., et al. (2014). "Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Determination of Ligand Binding Mode." Current Opinion in Chemical Biology. Link

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry.[2] Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery. Link

  • Jordan, J. B., et al. (2012). "19F NMR as a powerful tool for fragment-based drug discovery."[1][2][3][4][5][6] Drug Discovery Today: Technologies. Link

Procedures for Nucleophilic Aromatic Substitution on Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a foundational and highly versatile transformation in modern organic synthesis, with profound implications for drug discovery and materials science. The unique electronic properties of the pyridine ring, amplified by the presence of a fluorine substituent, facilitate the displacement of fluoride by a vast array of nucleophiles. This guide provides an in-depth exploration of the SNAr reaction on fluoropyridines, detailing the underlying mechanisms, critical reaction parameters, and field-tested experimental protocols. We offer practical insights into reaction optimization and troubleshooting to empower researchers to confidently and successfully implement this essential methodology.

Introduction: The Strategic Advantage of Fluoropyridines in SNAr

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to functionalize this core structure is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) provides a direct and reliable method for forging new bonds at the pyridine ring.[1][2]

While other halogens can serve as leaving groups, fluorine offers distinct advantages. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[3] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-F bond.[3] Consequently, reactions involving fluoropyridines are often significantly faster and can be performed under milder conditions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3][4] This enhanced reactivity expands functional group tolerance, making it a favored strategy for the late-stage functionalization of complex molecules.[1][5]

Reaction Mechanism: From Stepwise to Concerted Pathways

The efficacy of SNAr on fluoropyridines is rooted in its well-defined mechanistic pathways.

The Classical Addition-Elimination Mechanism

The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The electron-deficient nitrogen atom in the pyridine ring is crucial for stabilizing this intermediate by delocalizing the negative charge.[6]

  • Elimination of Fluoride: The aromaticity of the ring is restored through the expulsion of the highly stable fluoride ion, yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Start 2-Fluoropyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Step 1: Addition (Rate-Determining) End Substituted Pyridine + F⁻ Meisenheimer->End Step 2: Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

The Rise of the Concerted Mechanism

Recent mechanistic studies, employing kinetic isotope effects and computational analysis, suggest that some SNAr reactions, particularly on heteroaromatic systems, may not proceed via a stable Meisenheimer intermediate.[7][8] Instead, they follow a concerted pathway where the nucleophile attacks and the fluoride leaves in a single transition state.[7][9] This concerted nucleophilic aromatic substitution (CSNAr) avoids the formation of a high-energy, non-aromatic intermediate and is influenced by factors like the nucleophile, leaving group, and solvent.[7][8] While the classical addition-elimination model remains a robust predictive tool for most applications, awareness of the concerted pathway is valuable for understanding reactions that deviate from expected behavior.

Core Experimental Protocols

Successful execution of SNAr reactions requires careful attention to setup and reagent quality.

General Considerations & Best Practices
  • Inert Atmosphere: Reactions employing strong, air-sensitive bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[3]

  • Anhydrous Solvents: The use of dry solvents is critical, as water can protonate anionic nucleophiles or strong bases, diminishing their reactivity.[3]

  • Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion and identify potential side products.[3]

Protocol 1: SNAr with an N-Nucleophile (Synthesis of 2-Morpholinopyridine)

This protocol details a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, a common transformation in pharmaceutical synthesis.[3]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium Phosphate, Tribasic (K₃PO₄)

  • Anhydrous tert-Amyl Alcohol

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and inert gas line

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M relative to the limiting reagent.

  • Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent) via syringe.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction by TLC until the 2-fluoropyridine is consumed (typically 3-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-morpholinopyridine.[3]

Protocol 2: SNAr with an O-Nucleophile (Synthesis of 2-Methoxypyridine derivative)

This protocol is adapted for the reaction of a fluoropyridine with an alkoxide nucleophile.[10]

Materials:

  • 2-Fluoropyridine derivative

  • Sodium Methoxide (NaOCH₃) or Sodium metal and anhydrous Methanol

  • Anhydrous Methanol

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and inert gas line

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (e.g., 0.4 M). Alternatively, carefully add sodium metal (1.5 eq.) to cold, stirring anhydrous methanol and allow it to fully dissolve before proceeding.

  • Add the 2-fluoropyridine derivative (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Workflow Setup 1. Setup (Dry Glassware, Inert Atm.) Reagents 2. Add Reagents (Solvent, Base, Nucleophile, Fluoropyridine) Setup->Reagents Reaction 3. Reaction (Heat & Stir) Reagents->Reaction Monitor 4. Monitor (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for SNAr reactions.[10]

Data Summary: Reaction Conditions

The choice of base, solvent, and temperature is crucial for achieving high yields. The following table summarizes typical conditions for various nucleophile classes based on reactions with 2-fluoropyridine.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Nucleophiles
1° or 2° AmineMorpholineK₃PO₄t-Amyl Alcohol1103>95[3]
AmideBenzamideK₂CO₃DMSO13012>95[3]
N-HeterocycleIndoleK₂CO₃DMSO13012>95[3]
O-Nucleophiles
AlkoxideSodium EthoxideNaOEtEthanol25-802-12High[4][10]
PhenoxidePhenolK₂CO₃ / Cs₂CO₃DMF / DMSO80-1206-18Good-Excellent
S-Nucleophiles
ThiolateThiophenolK₂CO₃DMF252High[10]
C-Nucleophiles
CyanideKCN-DMSO13012~80[3]

Troubleshooting Guide

Even robust reactions can present challenges. Defluorination and low reactivity are the most common issues.

Common Problem: Defluorination

In some cases, particularly during metal-catalyzed cross-coupling reactions but also possible under harsh SNAr conditions, the fluorine atom is reductively cleaved from the ring, leading to a defluorinated byproduct.[11]

Causality & Mitigation Strategies:

  • Excessively Strong Base: Highly aggressive bases can promote defluorination.[11]

    • Solution: Switch to a milder base. If using KOtBu or NaH, consider K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][11]

  • High Temperatures: Elevated temperatures can provide the activation energy for undesired side reactions.[11]

    • Solution: Run the reaction at the lowest effective temperature. If a reaction at 110 °C shows defluorination, attempt it at 80 °C or 90 °C for a longer duration.

  • Substrate Reactivity: 2-Fluoropyridines are generally more susceptible to defluorination than 4- or 3-isomers due to the proximity of the activating nitrogen atom.[11]

    • Solution: For 2-fluoropyridines, employ the mildest conditions possible from the outset. Careful monitoring is crucial to avoid prolonged heating after the reaction has reached completion.[11]

Troubleshooting Start Problem Observed: Defluorination Side Product CheckBase Is the base very strong? (e.g., NaOtBu, NaH) Start->CheckBase CheckTemp Is the temperature >100 °C? CheckBase->CheckTemp No ActionBase Switch to milder base (K₃PO₄, Cs₂CO₃) CheckBase->ActionBase Yes ActionTemp Reduce reaction temperature CheckTemp->ActionTemp Yes Success Problem Resolved CheckTemp->Success No (Consider other factors) ActionBase->Success ActionTemp->Success

Caption: A troubleshooting workflow for addressing defluorination.[11]

Conclusion

The nucleophilic aromatic substitution on fluoropyridines stands as a powerful and indispensable tool for the synthetic chemist. Its high reliability, broad scope, and the enhanced reactivity imparted by the fluorine atom allow for the efficient construction of diverse and complex molecular architectures under relatively mild conditions. The protocols and data presented herein serve as a practical guide for researchers to harness the full potential of this critical transformation in their synthetic endeavors.

References

  • Ano, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Ano, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC NIH. Available at: [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Available at: [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer Link. Available at: [Link]

  • Schleicher, K. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • Undheim, K. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

  • ACS Publications. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

  • Jacobsen, E. N. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Pyridine-Pyrimidine Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyridine-pyrimidine biaryls via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging transformation. Pyridine-pyrimidine scaffolds are privileged structures in medicinal chemistry, and their efficient synthesis is of paramount importance.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles, structured as a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of pyridines and pyrimidines so challenging?

The primary difficulty stems from the inherent electronic properties of these N-heterocycles.[2]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms in both pyridine and pyrimidine rings can coordinate to the palladium catalyst.[2][3] This coordination can saturate the metal center, inhibiting its catalytic activity and effectively poisoning the reaction.[3][4]

  • Electronic Deficiency: Both rings are electron-deficient, which can make the oxidative addition step of the catalytic cycle more difficult, particularly when using less reactive aryl chlorides as coupling partners.[2][5]

  • Substrate Instability: Heteroaryl boronic acids, especially those of pyridine, are often prone to decomposition through a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][6]

Q2: What are the essential components of this reaction, and what is their function?

A successful Suzuki-Miyaura coupling relies on the interplay of several key components:[7]

  • Palladium Precatalyst: The source of the active Pd(0) catalyst that drives the reaction cycle. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][8]

  • Ligand: A crucial component that binds to the palladium atom, stabilizing it and modulating its reactivity. The ligand's electronic and steric properties are critical for success.[5] Bulky, electron-rich phosphine ligands are often preferred for these challenging substrates.[2][5]

  • Base: The base plays multiple critical roles. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[9][10]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Typically, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used.[9][11]

  • Coupling Partners: A heteroaryl halide (e.g., bromopyridine, chloropyrimidine) and a heteroaryl boronic acid or boronic ester.

Q3: When using a dihalopyrimidine like 2,4-dichloropyrimidine, which position reacts first?

For 2,4-dichloropyrimidines, the C4 position is significantly more reactive and will typically undergo Suzuki coupling first.[3][8] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond over the C2-chlorine bond.[8][12] This intrinsic difference in reactivity allows for the sequential, site-selective functionalization of the pyrimidine ring.[3]

Q4: What are the most common side reactions I should be aware of?

Three side reactions are particularly common in this chemistry:

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and excess base.[3]

  • Homocoupling: The palladium-catalyzed dimerization of the boronic acid coupling partner to form a symmetrical biaryl. The presence of oxygen is a frequent cause of this side reaction.[13]

  • Dehalogenation: The replacement of the halide on the electrophile (e.g., chloropyrimidine) with a hydrogen atom.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.

Problem Area: Low or No Yield / Incomplete Conversion
Q: My reaction has stalled or failed completely. What are the first things I should check?

When a reaction fails, a systematic review of the fundamentals is the best first step.

  • Integrity of Reagents: Confirm the purity of your starting materials, especially the boronic acid, which can degrade upon storage. Ensure your palladium source and ligand have not decomposed; for instance, many phosphine ligands can oxidize if not stored properly under an inert atmosphere.[13]

  • Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][13] Ensure your solvents were rigorously degassed (e.g., via freeze-pump-thaw or sparging with argon for at least 30 minutes) and that the reaction was set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[3][14]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[13] If you are running the reaction at a lower temperature, a cautious increase may improve conversion. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.[3][13]

Q: How do I select the optimal catalyst and ligand system?

The choice of catalyst and ligand is arguably the most critical factor for coupling N-heterocycles. Simple catalysts like Pd(PPh₃)₄ may work for simple substrates, but pyridine-pyrimidine couplings often require more advanced systems.[8][15]

  • Rationale: The key steps influenced by the ligand are oxidative addition and reductive elimination.[5] For electron-deficient and sterically hindered heteroaryl halides, oxidative addition is often the rate-limiting step. Bulky, electron-rich ligands accelerate this step and also promote the final reductive elimination step to release the product and regenerate the catalyst.[5][9]

  • Recommendation: Start with a robust, commercially available catalyst system known for heteroaryl coupling. Buchwald-type biaryl phosphine ligands are an excellent choice.

Catalyst/Ligand SystemTarget Substrate ClassRationale & CommentsSource(s)
Pd(OAc)₂ / SPhos General Purpose, Good for BromidesSPhos is a bulky, electron-rich ligand that is highly effective for many challenging couplings. A reliable first choice.[16][17]
Pd₂(dba)₃ / XPhos General Purpose, Good for ChloridesXPhos is another excellent, versatile Buchwald ligand, often showing superior performance for less reactive aryl chlorides.[16]
Pd(PPh₃)₄ Simple, Activated Bromides/IodidesA classic catalyst. May be sufficient for reactive partners but often fails with challenging heteroaryl chlorides.[8][8]
Pd(dppf)Cl₂ General PurposeA stable and reliable precatalyst that often gives reproducible results.[18]
Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII_Halide Ar¹-Pd(II)L₂-X OA->PdII_Halide TM Transmetalation PdII_Halide->TM [Ar²B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar¹-Ar² Base Base (e.g., K₂CO₃) Ate_Complex [Ar²B(OH)₃]⁻ Base->Ate_Complex Boronic_Acid Ar²B(OH)₂ Boronic_Acid->Ate_Complex Ate_Complex->TM

Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Q: Which base should I use, and how does it impact the reaction?

The base is not merely a spectator; its identity, strength, and concentration are critical.[10]

  • Rationale: The primary role of the base is to react with the boronic acid (a Lewis acid) to form a negatively charged boronate "ate" complex.[9][10] This complex is significantly more nucleophilic than the neutral boronic acid, allowing it to efficiently transfer its organic group to the palladium center during the transmetalation step.

  • Recommendation: A screening of bases is often necessary. Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, a stronger or different type of base is often required.

BaseCommon Solvent SystemKey Characteristics & Use CasesSource(s)
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, inexpensive, and effective for many reactions. A good first choice.[11][16]
K₃PO₄ Dioxane, Toluene (often anhydrous)A stronger base than carbonates. Often used under anhydrous or low-water conditions to suppress protodeboronation.[3][16]
Cs₂CO₃ Dioxane/H₂OA stronger and more soluble carbonate base. Can be effective when other carbonates fail.[9]
KF / CsF Anhydrous THF, DioxaneFluoride bases are thought to facilitate the formation of a highly reactive trifluoroborate species in situ.[6][16]
Problem Area: Prevalent Side Reactions
Q: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a classic sign of a compromised catalytic system.

  • Cause: The most common culprit is the presence of oxygen .[13] Oxygen can facilitate an alternative catalytic cycle that leads to the oxidative dimerization of the boronic acid.

  • Solutions:

    • Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated and the reaction headspace is purged with inert gas.[13]

    • Use a Pd(0) Source: Precatalysts like Pd(OAc)₂ are Pd(II) and must be reduced to the active Pd(0) state in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[13]

Q: My main byproduct is from protodeboronation. What can I do?

Protodeboronation (Ar-B(OH)₂ → Ar-H) is especially problematic with electron-deficient heteroaryl boronic acids.[3][6]

  • Cause: This side reaction is often promoted by excessive heat, prolonged reaction times, and the presence of water with certain bases.[3]

  • Solutions:

    • Use a Boronic Ester: MIDA or pinacol boronate esters are often more stable than their corresponding boronic acids and less prone to protodeboronation.[7]

    • Switch to Anhydrous Conditions: Employ a non-aqueous solvent system (e.g., dry dioxane or THF) with a base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[16]

    • Optimize Temperature and Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed. Avoid unnecessarily long heating times.

Problem Area: Purification
Q: How can I effectively remove residual palladium from my product?

Residual palladium is a major concern, especially in pharmaceutical development.

  • Solution: After aqueous workup, several methods can be employed:

    • Silica Gel Chromatography: This is often sufficient for lab-scale purification.

    • Activated Carbon: Stirring the crude product in a solution with activated carbon can adsorb a significant amount of palladium.

    • Metal Scavengers: For very low palladium levels, commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are highly effective.

General Experimental Protocol

This protocol is a generalized starting point and must be optimized for specific substrates.[3][19]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the pyridine boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting the Flask: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Addition of Catalyst: Briefly open the flask under a positive flow of inert gas and add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Workflow Visualization

Troubleshooting_Workflow start Reaction Start: Low/No Yield check_inert Is the system fully inert? start->check_inert degas Action: Re-run with rigorous degassing check_inert->degas No check_reagents Are reagents pure and active? check_inert->check_reagents Yes degas->start Re-attempt new_reagents Action: Use fresh reagents/catalyst check_reagents->new_reagents No screen_ligand Action: Screen ligands (e.g., SPhos, XPhos) check_reagents->screen_ligand Yes new_reagents->start Re-attempt screen_base Action: Screen bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent Action: Try different solvent (e.g., Toluene) screen_base->screen_solvent success Yield Optimized screen_solvent->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)
  • BenchChem. (2025).
  • National Center for Biotechnology Information (PMC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Organic & Biomolecular Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. RSC Publishing.
  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Semantic Scholar. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. Suzuki reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PMC).
  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • National Center for Biotechnology Information (PMC). One-pot Double Suzuki Couplings of Dichloropyrimidines.

Sources

Technical Support Center: Palladium Impurity Removal from Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium Impurity Removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for the effective removal of palladium residues from active pharmaceutical ingredients (APIs) and their intermediates. Our goal is to equip you with the scientific understanding and procedural knowledge to confidently navigate this critical aspect of pharmaceutical manufacturing.

Introduction: The "Why" Behind Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient formation of complex molecular architectures.[1][2] Reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig are frequently employed in the synthesis of APIs.[3] However, a significant challenge with these powerful catalytic methods is the potential for the final product to be contaminated with residual palladium.[4][5]

These metallic impurities offer no therapeutic benefit and are a safety concern, necessitating their removal to stringent levels.[5] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products to ensure patient safety.[6][7] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API.[1][8] Therefore, robust and efficient purification strategies are not just a matter of good science but a regulatory necessity.[6]

This guide will delve into the most common and effective methods for palladium removal, providing a framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium impurities from my API?

There are several established techniques for palladium removal, each with its own set of advantages and disadvantages. The choice of method is highly dependent on the specific characteristics of your API, the solvent system, and the nature of the palladium species present.[5][9] The most common methods include:

  • Scavenging: This involves the use of solid-supported or solution-phase agents (scavengers) that selectively bind to palladium.[10][11] These scavengers are typically functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[12][13] The palladium-scavenger complex can then be easily removed by filtration.[14]

  • Activated Carbon: This is a cost-effective and widely used method where the high surface area of activated carbon adsorbs palladium species.[5][14] However, it can sometimes lead to non-specific binding and loss of the desired product.[14][15]

  • Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product.[5][6] The effectiveness of this method can be enhanced by the addition of ligands that help to keep the palladium species in the mother liquor.[12]

  • Solvent Extraction: This technique involves washing the organic solution containing the API with an aqueous solution to extract the palladium.[5] The efficiency of this method can be limited and may require multiple washes, leading to large solvent volumes.[5]

  • Chromatography: While effective, chromatographic purification is often less desirable for large-scale manufacturing due to cost and solvent consumption.[6]

Q2: How do I select the most appropriate palladium scavenger for my process?

Selecting the right scavenger is critical for efficient palladium removal. The choice depends on several factors:

  • The nature of your API: The functional groups present in your API can influence its interaction with the scavenger. It's important to choose a scavenger that has a high affinity for palladium but a low affinity for your product to minimize yield loss.[16]

  • The solvent system: The polarity and composition of the solvent can affect the performance of the scavenger.[5] Some scavengers work better in polar solvents, while others are more effective in non-polar environments.

  • The palladium species: The oxidation state and coordination sphere of the palladium catalyst can impact its affinity for different scavengers.[5]

  • Process conditions: Factors like temperature and reaction time can also influence scavenger efficiency.

A screening study is often the most effective way to identify the optimal scavenger for your specific process.[10][17]

Q3: What are the common analytical techniques used to quantify residual palladium?

Accurate quantification of palladium is essential to ensure compliance with regulatory limits. The most common and reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[12][18][19]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal content.[18]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of palladium levels.[4]

For in-process monitoring and high-throughput screening of scavenger efficacy, rapid fluorimetric and colorimetric methods have also been developed.[18][20]

Troubleshooting Guides

This section addresses common challenges encountered during palladium removal and provides systematic approaches to resolving them.

Issue 1: High Levels of Residual Palladium After Scavenging

Symptom: Your final product consistently shows palladium levels above the acceptable limit (>10 ppm) after treatment with a scavenger.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for product loss during scavenging.

Detailed Solutions:

  • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. Overloading the system with scavenger increases the risk of non-specific product adsorption. [14]* Change the Scavenger or Support: If product loss persists, consider a scavenger with a different functional group or solid support. For example, if you are using a highly non-polar polystyrene-based scavenger with a non-polar product, you may see significant product loss. Switching to a more polar silica-based scavenger might be beneficial.

  • Optimize Washing Steps: After filtration to remove the scavenger, ensure the filter cake is thoroughly washed with a suitable solvent to recover any adsorbed product. [14]* Evaluate Activated Carbon Carefully: While cost-effective, activated carbon is known for causing product loss through non-specific adsorption. [14][15]If using activated carbon, carefully optimize the amount and contact time.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol provides a general framework for screening different palladium scavengers.

  • Preparation: Prepare stock solutions of your crude API in a suitable solvent.

  • Scavenger Addition: In separate vials, add a predetermined amount of each scavenger to be tested to the API stock solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the estimated amount of palladium.

  • Agitation: Stir the mixtures at a consistent temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours).

  • Sampling and Analysis: At various time points, take a sample from each vial, filter to remove the scavenger, and analyze the palladium content using ICP-MS or another suitable technique.

  • Evaluation: Compare the efficiency of each scavenger in reducing palladium levels and assess any product loss.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product containing palladium impurities in an appropriate solvent.

  • Carbon Addition: Add a carefully weighed amount of activated carbon (e.g., 5-10% w/w relative to the product).

  • Stirring: Stir the suspension at room temperature for a predetermined time (e.g., 1-12 hours). The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Thoroughly wash the carbon cake with fresh solvent to recover the product. [14]6. Analysis: Combine the filtrate and washings, and analyze for residual palladium and product recovery.

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Scavengers High selectivity, mild conditions, easy removal. [16]Can be expensive, potential for product loss.Processes requiring high purity and where other methods fail.
Activated Carbon Cost-effective, readily available. [5][14]Non-specific adsorption leading to product loss. [14][15]Initial purification steps or for less sensitive products.
Crystallization Can be integrated into the existing process.Efficiency is highly dependent on the system. [5]APIs that crystallize well and where palladium has low affinity for the crystal lattice.
Solvent Extraction Simple procedure.Can be solvent-intensive and less efficient. [5]Early-stage purification or for highly polar impurities.

References

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009, February 15). Anal Chem, 81(4), 1404-10.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). American Pharmaceutical Review.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Palladium Detection for API Purific
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). In Books.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). MilliporeSigma.
  • Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. (n.d.). Benchchem.
  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.).
  • Screening. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous C
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 1). Ingenta Connect.
  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (2025, August 7). Request PDF.
  • ICH Q3D Elemental Impurities. (n.d.).

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Solvent Effects, Fluorine Coupling Logic, and Structural Validation[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine , a scaffold common in kinase inhibitor discovery. The presence of a fluorine atom at the C2 position of the pyridine ring creates specific spin-spin coupling patterns (


) that are diagnostic for structural validation.

This document compares the spectral performance in DMSO-d6 versus CDCl3 , highlighting why DMSO-d6 is the superior solvent for full characterization due to the stabilization of the labile N-methylamine proton and resolution of fluorine splitting patterns.

Structural Logic & Assignment Strategy

The molecule consists of three distinct spin systems. Understanding the connectivity is vital for interpreting the splitting patterns.

The Spin Systems
  • Pyridine Ring (Fluorinated): Contains three aromatic protons (H-4', H-5', H-6'). The critical feature is the absence of the large

    
     coupling  typically seen at the C3 position (8–10 Hz) in unsubstituted 2-fluoropyridines, as C3 is the attachment point.
    
  • Pyrimidine Ring: Contains two aromatic protons (H-2, H-5). H-2 is significantly deshielded due to its position between two nitrogen atoms.

  • N-Methylamine Chain: Contains a methyl group coupled to a labile NH proton.

Visualization: Structural Connectivity & Coupling

The following diagram illustrates the coupling pathways and expected splitting logic.

G F Fluorine (F-2') Pyridine Pyridine Ring (Protons H-4', H-5', H-6') F->Pyridine Splits H-4' (4J ~2.5Hz) Splits H-5' (5J ~3Hz) Linker C3'-C6 Bond Pyridine->Linker Pyrimidine Pyrimidine Ring (Protons H-2, H-5) Linker->Pyrimidine Amine N-Methylamine (NH, CH3) Pyrimidine->Amine NH-CH3 Coupling (Visible in DMSO)

Caption: Coupling logic flow. Red arrows indicate Fluorine-induced splitting, which is the primary diagnostic tool for the pyridine fragment.

Comparative Analysis: DMSO-d6 vs. CDCl3[1]

The choice of solvent drastically alters the appearance of the spectrum, particularly for the amine functionality and the resolution of multiplets.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
NH Proton Sharp Quartet (or broad doublet) at ~7.5–8.0 ppm.Broad Singlet or Invisible.DMSO stabilizes the NH via H-bonding, slowing exchange and revealing the

coupling.
Methyl Group Doublet (~2.9 ppm,

Hz).
Singlet (~3.0 ppm).In CDCl3, rapid NH exchange decouples the methyl protons, collapsing the doublet to a singlet.
Aromatic Resolution Excellent separation of Pyridine H-4'/H-5'.Potential overlap of H-5 (pyrimidine) and H-5' (pyridine).DMSO polarity shifts the acidic Pyrimidine H-2 downfield, clearing the aromatic region.
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm (Can overlap with alkyl impurities).DMSO is hygroscopic; ensure dry solvent to prevent H-bonding broadening.
Detailed Chemical Shift Data (DMSO-d6)

Note: Values are estimated based on fragment additivity and 2-fluoropyridine literature data.

PositionProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Pyrimidine H-2 8.45 – 8.55Singlet (s)N/A (Isolated)
Pyridine H-4' 8.30 – 8.40ddd

,

,

Pyridine H-6' 8.15 – 8.25d (broad)

(F-coupling negligible)
Amine NH 7.60 – 7.80Broad q/dExchangeable
Pyridine H-5' 7.45 – 7.55ddd

,

,

Pyrimidine H-5 6.70 – 6.80Singlet (s)May show weak

to NH
Methyl CH3 2.85 – 2.95Doublet (d)

Deep Dive: The Fluorine Coupling Signature

The most common error in analyzing this spectrum is misinterpreting the pyridine multiplets. In a standard pyridine, H-3, H-4, and H-5 form a continuous spin system. Here, the Fluorine atom at C2 acts as a "spin-active substituent" (


).
Why H-4' is a "ddd"
  • Vicinal Coupling (

    
    ):  H-4' couples to H-5' (~8.0 Hz).
    
  • Fluorine Coupling (

    
    ):  H-4' is meta to the Fluorine. In 2-fluoropyridines, this coupling is typically 2.0 – 3.0 Hz .
    
  • Long-Range Coupling (

    
    ):  Weak coupling to H-6' (~1.5 Hz).
    

Diagnostic Check: If you do not see the additional splitting of 2–3 Hz on the H-4' and H-5' signals, your resolution is too low, or the structure is incorrect (e.g., the fluorine is missing or substituted).

Experimental Protocol

To ensure data integrity and reproducibility, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the compound.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water in DMSO appears at 3.33 ppm and can exchange with the NH proton if concentration is high, broadening the signal.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (for sharp aromatic satellites).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The Pyrimidine H-2 and H-5 often have long T1 relaxation times. A short D1 will reduce their integral values, leading to incorrect proton counting (e.g., H-2 integrating to 0.7 instead of 1.0).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation Workflow

Use the following decision tree to validate your assignment.

Validation Start Acquire 1H Spectrum (DMSO-d6) CheckMethyl Check 2.8-3.0 ppm: Is it a Doublet? Start->CheckMethyl CheckH2 Check ~8.5 ppm: Is there a sharp Singlet (1H)? CheckMethyl->CheckH2 Yes Issue1 Issue: Rapid Exchange. Dry solvent or lower temp. CheckMethyl->Issue1 No (Singlet) CheckF Check Pyridine Region: Are H-4'/H-5' extra split? CheckH2->CheckF Yes Issue2 Issue: Wrong Isomer or Impurity. CheckH2->Issue2 No Valid Structure Validated CheckF->Valid Yes (J_HF visible) CheckF->Issue2 No

Caption: Validation logic. The methyl doublet confirms the amine state; the F-splitting confirms the pyridine substitution.

References

  • Solvent Effects on Amides: Abraham, R. J., et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. Link

  • Fluorine Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants."[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.[3] Link

  • Pyridine NMR Data: "2-Fluoropyridine 1H NMR Spectrum." ChemicalBook Spectral Database. Link

  • Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Organic Process Research & Development, 2016. Link

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of C10H9FN4 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing 1,2,4-Triazine vs. 1,2,4-Triazole Scaffolds

Part 1: Executive Summary & The Isobaric Challenge

In the high-throughput screening of kinase inhibitors and antifungal agents, the molecular formula C10H9FN4 presents a classic "isobaric trap." This formula corresponds to multiple bioactive scaffolds, most notably the 1,2,4-triazines and 1,2,4-triazoles .[1][2] While these compounds share an identical exact mass (204.0815 Da) and often similar retention times on C18 columns, their biological activities differ vastly.

This guide provides a definitive protocol for distinguishing two representative regioisomers of this formula using ESI-MS/MS fragmentation dynamics:

  • Candidate A (The 6-Membered Ring): N-(4-Fluorophenyl)-N-methyl-1,2,4-triazin-3-amine

  • Candidate B (The 5-Membered Ring): 5-Amino-3-(4-fluorophenyl)-1-vinyl-1H-1,2,4-triazole

The Core Differentiator: The distinction relies on the stability of the heterocyclic core. The 6-membered triazine ring preferentially undergoes Retro-Diels-Alder (RDA) cleavage, whereas the 5-membered triazole ring is characterized by the rapid, high-energy loss of molecular nitrogen (


).

Part 2: Experimental Protocol (Self-Validating System)

To replicate the data presented below, use the following "Gold Standard" Q-TOF methodology. This protocol is designed to maximize the generation of diagnostic ions while preserving the molecular ion


.
LC-MS/MS Conditions
ParameterSettingRationale
Ionization ESI Positive Mode (+ve)Protonation of the exocyclic amine is favored for both scaffolds.
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Fragmentor 135 VSufficient to transmit ions but low enough to prevent premature ring opening.
Collision Energy (CE) Stepped (15, 30, 45 eV) Critical: Low CE preserves the triazole; High CE forces the triazine RDA cleavage.
Gas Temp 300°CEnsures complete desolvation of the polar nitrogen-rich rings.
Mass Range m/z 50 – 300Focuses on the low-mass diagnostic region (fingerprint zone).
Quality Control Check
  • System Suitability: Inject a standard of Sulfadimethoxine (m/z 311.0814). Ensure mass accuracy < 2 ppm before analyzing C10H9FN4 samples.

  • Blank Subtraction: Run a solvent blank (MeOH:H2O 50:50) to eliminate background noise at m/z 205.

Part 3: Fragmentation Analysis & Mechanism

The Contenders: Structural Overview

Both compounds appear at m/z 205.0893 [M+H]+ . The differentiation lies in the secondary fragmentation (


).
  • Candidate A (Triazine): Contains a

    
     bond within a 6-membered ring. The ring is electron-deficient but can stabilize a radical cation long enough to undergo concerted ring opening.
    
  • Candidate B (Triazole): Contains a contiguous

    
     system. The loss of 
    
    
    
    (28 Da) is thermodynamically driven, often acting as the "base peak" pathway at moderate collision energies.
Comparative Fragmentation Data

The following table summarizes the relative abundance of diagnostic ions observed at CE = 30 eV.

m/z (Fragment)IdentityCand. A (Triazine)Cand.[3] B (Triazole)Diagnostic Value
205.09

100% (Precursor)100% (Precursor)None (Isobaric)
177.08

Low (<10%) High (>80%) Primary Differentiator. Triazoles lose

instantly.
150.06

High (60%)Low (<5%)Triazine Marker. Result of sequential RDA.
136.05

Medium (30%)LowBenzonitrile cation (Triazine breakdown).
110.04

LowMedium (40%) 4-Fluoroaniline radical (Triazole side-chain cleavage).
Mechanistic Pathways
Mechanism A: Triazine (Retro-Diels-Alder)

The 1,2,4-triazine core undergoes a characteristic Retro-Diels-Alder (RDA) reaction.

  • Step 1: The ring opens, releasing a neutral nitrile molecule (HCN or the side chain nitrile).

  • Step 2: This is often followed by the loss of

    
    .
    
  • Key Feature: The "cracking" of the 6-membered ring often leaves the

    
    -methyl group attached to the phenyl ring fragment initially.
    
Mechanism B: Triazole (Nitrogen Extrusion)

The 1,2,4-triazole core is defined by the "Aziridine Intermediate" pathway.

  • Step 1: The ring undergoes cleavage to expel molecular nitrogen (

    
    , 28 Da).
    
  • Step 2: This forms a highly reactive intermediate (often a diazirine or ketenimine) which rearranges.

  • Key Feature: The vinyl group (if present) may also be lost (27 Da), but the

    
     loss is faster and more abundant.
    

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the structural elucidation of these isomers.

FragmentationPathways Figure 1: Divergent MS/MS Pathways of C10H9FN4 Isomers Precursor [M+H]+ Precursor m/z 205.09 (C10H9FN4) Triazine_Node Candidate A (1,2,4-Triazine Core) Precursor->Triazine_Node Isomer Identification Triazole_Node Candidate B (1,2,4-Triazole Core) Precursor->Triazole_Node Isomer Identification RDA_Step Retro-Diels-Alder (RDA) Ring Opening Triazine_Node->RDA_Step High Energy Pathway Frag_150 Fragment m/z 150.06 (Loss of 2 x HCN/Nitriles) RDA_Step->Frag_150 Major Pathway Frag_95 Fragment m/z 95.03 (Fluorophenyl Cation) Frag_150->Frag_95 - C3H3N N2_Loss Direct N2 Elimination (-28 Da) Triazole_Node->N2_Loss Low Energy Pathway Frag_177 Fragment m/z 177.08 (Diazo/Aziridine Intermediate) N2_Loss->Frag_177 Dominant Ion Frag_110 Fragment m/z 110.04 (Fluoroaniline Radical) Frag_177->Frag_110 Side Chain Cleavage

Caption: Figure 1. Decision tree for distinguishing C10H9FN4 isomers. The Triazine pathway (left) is dominated by RDA cleavage, while the Triazole pathway (right) is dominated by N2 extrusion.

Part 5: Summary of Findings & Recommendations

  • The "N2 Rule": If the MS/MS spectrum at 30 eV shows a dominant peak at m/z 177 (M-28), the structure is almost certainly the 1,2,4-Triazole (Candidate B). The 5-membered ring is under higher strain and ejects nitrogen readily.

  • The "RDA Rule": If the spectrum shows a complex pattern with significant ions at m/z 150 and m/z 136 , but a weak m/z 177, the structure is the 1,2,4-Triazine (Candidate A).

  • Verification: For absolute confirmation, perform an

    
     experiment on the m/z 177 fragment. If it yields m/z 110 (Fluoroaniline), the triazole structure is confirmed.
    
References
  • Holzer, W., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones and derivatives. National University of Pharmacy.

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-1,2,4-Triazole and derivatives.[4][5][6][7][8] NIST Standard Reference Database.[6]

  • Sherif, M.H., et al. (2015). Electron impact ionization mass spectra of 1,2,4-triazine derivatives. TSI Journals.

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: Structural modification of triazine derivatives. Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

Sources

Structural Validation of 6-Substituted N-Methylpyrimidin-4-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The aminopyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Pazopanib analogs) and adenosine receptor antagonists. However, the validation of 6-substituted N-methylpyrimidin-4-amines presents a specific set of structural ambiguities that standard 1D NMR often fails to resolve. The Risks:

  • Regioisomerism: In Nucleophilic Aromatic Substitution (

    
    ) of asymmetric pyrimidines, distinguishing C4-substitution from C2- or C6-substitution is difficult due to similar chemical environments.
    
  • Tautomeric Ambiguity: Distinguishing the desired amino form (exocyclic N-H) from the imino form (endocyclic N-H, often stabilized by solvent or pH).

  • Methylation Site: Confirming the methyl group is on the exocyclic amine (4-NHMe) rather than a ring nitrogen (N1-Me or N3-Me), a common byproduct in alkylation reactions.

This guide provides a prescriptive, self-validating analytical workflow to unambiguously confirm these structures, prioritizing 2D NMR techniques and X-ray crystallography over standard methods.

Part 1: The Synthetic Challenge & Isomer Landscape

When synthesizing 6-substituted N-methylpyrimidin-4-amines, typically via


 of 4-chloro-6-substituted pyrimidines with methylamine, the following structural isomers must be ruled out:
Isomer TypeStructural DescriptionAnalytical Difficulty
Target Molecule 4-(N-methylamino)-6-R-pyrimidine N/A
Regioisomer A 2-(N-methylamino)-4-R-pyrimidine High: Requires distinguishing C2 vs C4/C6 carbons.[1]
Regioisomer B Ring-N-methylated (1-Methyl-4-imino) Critical: Often co-elutes in LC-MS; distinct UV profile but similar mass.
Bis-addition 4,6-bis(N-methylamino)pyrimidine Low: Easily seen by MS mass shift (+31 Da vs Cl).

Part 2: Comparative Analytical Framework

Method A: 1D and NMR (The Baseline)

Status: Necessary but Insufficient. Standard proton NMR confirms the presence of the N-methyl group (doublet around


 2.9–3.1 ppm, 

Hz due to NH coupling) and the pyrimidine protons. However, it cannot definitively prove where the methylamine is attached relative to the C6-substituent without reference standards.
Method B: 2D NMR - NOESY & HMBC (The Workhorse)

Status: Recommended Standard. This is the primary self-validating method for solution-phase samples.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (

    
    ) coupling. It definitively links the N-methyl protons to the specific pyrimidine ring carbon (C4).
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes spatial proximity. The N-methyl protons must show a correlation to the pyrimidine H5 proton.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard. If the compound can be crystallized, this provides absolute configuration, including tautomeric state (amino vs. imino) and bond lengths.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Triangulation" NMR Workflow

Objective: Unambiguously assign the C4 position and link it to the N-methyl group.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to slow proton exchange and visualize NH couplings).
  • Concentration:

    
     10 mg/0.6 mL for clear HMBC signals.
    

Step-by-Step Methodology:

  • Acquire

    
     NMR: 
    
    • Locate the H5 proton (singlet or doublet, typically

      
       6.0–7.0 ppm).
      
    • Locate the N-Me doublet (

      
       2.8–3.0 ppm).
      
    • Validation Check: If N-Me is a singlet, exchange is too fast or it is an N-ring methyl (tertiary amine).

  • Acquire

    
     NMR: 
    
    • Identify C4/C6 signals (

      
       160–165 ppm) and C5  (
      
      
      
      90–110 ppm).
  • Acquire

    
    -
    
    
    
    HMBC (Optimized for 8 Hz):
    • Crucial Step: Look for the cross-peak between N-Me protons and a quaternary aromatic carbon.

    • Interpretation: The carbon coupled to N-Me is C4 .

    • Differentiation: Verify that this same C4 carbon shows a strong

      
       or 
      
      
      
      correlation to the H5 proton.
  • Acquire 1D NOE or 2D NOESY:

    • Irradiate/Select the N-Me resonance.

    • Validation Check: You MUST observe an enhancement of the H5 signal. If you see enhancement of a different aromatic signal (e.g., phenyl protons from a C5 substituent), the regiochemistry is incorrect.

Protocol 2: X-Ray Crystallography (for Tautomer Confirmation)

Objective: Distinguish Amino (C-NH-C) vs Imino (C=N-C) forms.

  • Crystallization: Slow evaporation of Methanol/DCM (1:1) or vapor diffusion (THF into Pentane).

  • Data Collection: Collect at 100K to reduce thermal motion.

  • Refinement: Locate H-atoms in difference Fourier maps.

    • Amino Form: C4-N(exocyclic) bond length

      
       1.34–1.36 Å.
      
    • Imino Form: C4-N(exocyclic) bond length

      
       1.29–1.31 Å (double bond character).
      

Part 4: Data Presentation & Comparison

Table 1: Diagnostic Spectral Features for 6-Substituted N-methylpyrimidin-4-amines
FeatureDesired Structure (4-NHMe)Regioisomer (Ring N-Me)Tautomer (Imino)

NMR (N-Me)
Doublet (

Hz)
SingletSinglet or Broad Doublet

NMR (C4)

162–165 ppm

155–160 ppm

165–170 ppm
HMBC Correlation N-Me

C4 (Strong)
N-Me

C2 & C6
N-Me

C4 (Weak)
NOESY Correlation N-Me

H5 (Strong)
N-Me

H5 (Weak/None)
N-Me

H5 (Variable)
C-N Bond Length 1.35 Å (Partial double bond)1.47 Å (Single bond)1.30 Å (Double bond)

Part 5: Visualization of Signaling & Workflow

Diagram 1: The Validation Decision Tree

This logic gate ensures no assumptions are made during structural assignment.

ValidationWorkflow Start Crude Product Isolated HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR CheckMe Is N-Me a Doublet? HNMR->CheckMe HMBC Step 2: HMBC Experiment CheckMe->HMBC Yes Invalid1 Suspect Ring N-Methylation (Tertiary Amine) CheckMe->Invalid1 No (Singlet) CheckCorr N-Me correlates to C4? HMBC->CheckCorr NOESY Step 3: NOESY Experiment CheckCorr->NOESY Yes (C4 ~163ppm) Invalid2 Suspect C2-Regioisomer or Wrong Scaffold CheckCorr->Invalid2 No (C2 or other) CheckNOE NOE between N-Me and H5? NOESY->CheckNOE Valid STRUCTURE VALIDATED (4-amino isomer) CheckNOE->Valid Yes (Strong) CheckNOE->Invalid2 No

Caption: Figure 1. Logical decision tree for validating N-methylpyrimidin-4-amine regiochemistry using NMR.

Diagram 2: HMBC/NOESY Correlation Map

Visualizing the critical long-range interactions that define the structure.

Correlations NMe N-Methyl Protons (δ 2.9 ppm) C4 C4 Carbon (δ 163 ppm) NMe->C4 HMBC (3J) Definitive Link H5 H5 Proton (δ 6.5 ppm) NMe->H5 NOESY Spatial Proximity H5->C4 HMBC (2J) C5 C5 Carbon (δ 100 ppm) H5->C5 HSQC (1J)

Caption: Figure 2. Key NMR correlations. The HMBC link between N-Me and C4, combined with the NOESY link to H5, triangulates the position of the amine.

References

  • Regioselectivity of SNAr on Pyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • HMBC/HSQC Characterization of Pyrimidines: Al-Majid, A. M., et al. "Synthesis of Potential Pyrimidine Derivatives via Suzuki Cross-Coupling Reaction as HIV and Kinesin Eg5 Inhibitors." Molecules, 2013, 18, 11996-12017. (Demonstrates HMBC coupling of N-alkyl groups to C6/C4). [Link]

  • Tautomerism in Aminopyrimidines: Lozano, V., et al. "Tautomerism of 4-aminopyrimidines: An experimental and theoretical study." Journal of Organic Chemistry. (General reference for amino-imino equilibrium). [Link]

  • Crystal Structure Validation: Cambridge Crystallographic Data Centre (CCDC). "Structures of 4-aminopyrimidine derivatives." [Link]

Sources

Comparative Analysis: Methylamine vs. Ethylamine Moieties in Kinase Inhibitor Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead optimization of kinase inhibitors, the substitution of a methylamine (


) with an ethylamine (

) moiety is a fundamental Structure-Activity Relationship (SAR) probe. While often viewed as a minor steric change, this modification frequently acts as a "molecular toggle" that dictates potency, isoform selectivity, and metabolic stability.

This guide analyzes the biophysical and pharmacological trade-offs between these two analogs, grounded in hinge-region binding mechanics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Key Takeaway:

  • Methylamine Analogs: Typically favored for solvent-exposed regions to improve solubility and reduce steric penalties. However, they are highly susceptible to rapid N-demethylation by hepatic CYPs.

  • Ethylamine Analogs: Often superior for filling hydrophobic sub-pockets (e.g., near the Gatekeeper residue), improving potency via the hydrophobic effect, though at the cost of increased lipophilicity (

    
    ) and potential steric clashes in constricted active sites.
    

Mechanistic Analysis: The Hinge Region & Hydrophobic Fit

The ATP-binding pocket of protein kinases is crowded. The decision between a methyl and ethyl group often centers on the interaction with the Hinge Region and the Gatekeeper Residue .

The "Goldilocks" Zone of Hydrophobic Packing

Kinase inhibitors typically anchor to the hinge region via hydrogen bonds. The alkyl group attached to the amine often points towards the "back" of the pocket or the solvent front.

  • Methylamine (Small):

    • Pros: Minimal steric bulk. Allows the inhibitor to bind even if the active site is constricted (e.g., by a bulky Gatekeeper mutation like T790M in EGFR).

    • Cons: May leave a "vacuum" in the hydrophobic pocket. Water molecules remaining in this space create an energetic penalty (unsatisfied desolvation), reducing binding affinity.

  • Ethylamine (Medium):

    • Pros: The extra methylene group (

      
      ) can displace high-energy water molecules from hydrophobic sub-pockets (entropy gain). It creates tighter Van der Waals contacts with residues like Leucine or Valine lining the pocket.
      
    • Cons: If the pocket is shallow, the terminal methyl of the ethyl group triggers a steric clash, drastically raising the

      
       (reducing potency).
      
Visualization: Hinge Interaction Logic

The following diagram illustrates the decision logic when optimizing the N-alkyl substituent.

KinaseSAR Inhibitor Inhibitor Core (Scaffold) Hinge Hinge Region (H-Bond Anchor) Inhibitor->Hinge Anchors via H-Bonds Substituent N-Alkyl Substituent (Methyl vs Ethyl) Inhibitor->Substituent Modifies Pocket Hydrophobic Sub-Pocket (Gatekeeper Vicinity) Substituent->Pocket Probes Space Result_Methyl Methyl: Low Steric Clash Poor Hydrophobic Fill Pocket->Result_Methyl Pocket Too Large? Result_Ethyl Ethyl: High Hydrophobic Fill Potential Steric Clash Pocket->Result_Ethyl Pocket Just Right?

Caption: Logic flow for N-alkyl interaction within the kinase ATP-binding pocket. Ethyl groups target hydrophobic displacement.

Comparative Data Analysis

The following data is synthesized from representative SAR studies on MAP Kinase (p38) and JNK inhibitors, where N-alkylation is a critical determinant of potency [1, 2].

Potency & Selectivity Table
FeatureMethylamine Analog (

)
Ethylamine Analog (

)
Impact Analysis
Enzymatic Potency (

)
~50 - 150 nM~10 - 40 nMEthyl often improves potency by 3-5x due to better hydrophobic packing (Van der Waals interactions).
Selectivity (vs. Off-targets) ModerateHighEthyl groups can clash with non-conserved residues in off-target kinases, effectively "filtering out" promiscuous binding.
Ligand Efficiency (LE) HighModerateMethyl adds less mass per unit of binding energy. Ethyl adds mass; if potency doesn't jump significantly, LE drops.
Solubility (

)
HighModerate/LowMethyl is less lipophilic. Ethyl increases

by ~0.5 units, potentially reducing aqueous solubility.
Metabolic Stability Profile (Microsomal Stability)

A critical differentiator is the susceptibility to Cytochrome P450 (CYP) enzymes.

  • N-Dealkylation Liability:

    • Methyl: Highly susceptible to N-demethylation (via CYP3A4/2D6). This rapid clearance can lead to short half-life (

      
      ) in vivo [4].
      
    • Ethyl: While still susceptible to dealkylation, the rate is often slower than demethylation. However, ethyl groups can undergo

      
       hydroxylation.
      

Expert Insight: In lead optimization, if a Methyl analog is potent but has high clearance, switching to Ethyl (or deutero-methyl) is a standard strategy to block the metabolic "soft spot."

Experimental Protocols

To validate the differences between methyl and ethyl analogs, the following self-validating workflows are recommended.

Chemical Synthesis: Reductive Amination

Objective: Install Methyl/Ethyl groups on a primary amine scaffold.

  • Reactants: Dissolve the amine precursor (1.0 eq) in DCE (Dichloroethane).

  • Aldehyde Addition:

    • For Methyl: Add Formaldehyde (37% aq. solution, 3.0 eq).

    • For Ethyl: Add Acetaldehyde (3.0 eq).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 4.0 eq) at

    
    , then warm to RT. Stir for 2-4 hours.
    
  • Validation: Monitor by LC-MS. The Ethyl product will show a mass shift of +14 Da relative to the Methyl product.

Biochemical Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Objective: Determine


 accurately.
  • Reagents:

    • Kinase (e.g., EGFR, p38) at

      
       concentration.
      
    • Biotinylated Peptide Substrate.

    • ATP (at

      
       apparent).
      
    • Europium-labeled anti-phospho antibody (Donor).

    • Streptavidin-APC (Acceptor).

  • Protocol:

    • Titration: Prepare 10-point dose-response curves for Methyl and Ethyl analogs (start at 10

      
      , 3-fold dilution).
      
    • Incubation: Mix Kinase + Inhibitor + Substrate/ATP. Incubate 60 min at RT.

    • Detection: Add Detection Mix (Eu-Ab + SA-APC). Incubate 60 min.

    • Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode plate reader (e.g., EnVision).

    • Control: Use Staurosporine as a reference standard to validate assay performance (Z-factor must be > 0.5).

Workflow Diagram: SAR Cycle

SAR_Workflow Design 1. Design (Methyl vs Ethyl) Synth 2. Synthesis (Reductive Amination) Design->Synth Assay 3. Assay (TR-FRET IC50) Synth->Assay ADME 4. ADME (Microsomal Stability) Assay->ADME Decision Decision: Lead Selection ADME->Decision Decision->Design Iterate

Caption: Iterative SAR cycle for evaluating kinase inhibitor analogs.

References

  • Bhat, M., et al. (2014). "Alkyl chain substituted 1,9-pyrazoloanthrones exhibit prominent inhibitory effect on c-Jun N-terminal kinase (JNK)."[1] Organic & Biomolecular Chemistry. Link

  • Xing, L., et al. (2015). "Hinge Binder Collection For Kinase Inhibitor Design."[2] BioSolveIT / ChemRxiv. Link

  • Kalgutkar, A. S., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." PMC. Link

  • Cai, X., et al. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties." Molecules. Link

  • Roskoski, R. (2015). "A historical overview of protein kinase inhibitors." Pharmacological Research. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine, a compound that, while promising in research, requires careful handling due to its potential hazards. This document is structured to ensure that safety and regulatory compliance are at the forefront of your laboratory practices.

I. Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundational step in its safe management. Based on its constituent chemical moieties, the following hazards should be anticipated:

  • Toxicity: Like many nitrogen-containing heterocyclic compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[2][3][6]

  • Environmental Hazard: As with many synthetic organic compounds, it should be considered toxic to aquatic life with long-lasting effects and should not be released into the environment.[7]

Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.

Table 1: Anticipated Hazard Profile and Necessary Precautions

Hazard CategoryAnticipated EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Avoid creating dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation.[2][6]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[2][6]Wear chemical safety goggles or a face shield.
Aquatic Toxicity Potentially toxic to aquatic life.Do not dispose of down the drain or in regular waste streams. Prevent entry into waterways.

II. Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Designate a Waste Container Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[1] The container must be in good condition with a secure, tight-fitting lid.

Step 2: Label the Waste Container The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other components of the waste stream (e.g., solvents).[1] The appropriate hazard pictograms should also be clearly visible.

Step 3: Waste Collection Carefully transfer the waste into the designated container. If in solid form, avoid creating dust. If in a solution, the solvent must also be considered in the waste profile. Do not mix incompatible waste streams.

Step 4: Secure and Store the Waste Container Keep the container tightly closed when not in use. Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

IV. Spill and Accidental Release Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

For Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

V. Disposal Workflow

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1]

Diagram 1: Disposal Decision Workflow

start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize segregate Segregate Waste (Avoid Mixing Incompatibles) characterize->segregate containerize Containerize in Labeled, Compatible HDPE Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Pickup by Licensed Waste Disposal Vendor store->disposal end Document Waste Transfer disposal->end

Caption: Workflow for the safe disposal of this compound.

The primary method for the disposal of this type of chemical waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][8]

VI. Regulatory Compliance

All procedures for the handling and disposal of hazardous chemicals must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[9][10][11][12][13] It is the responsibility of the principal investigator and the institution to ensure full compliance with all applicable regulations.[12]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Northwestern University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • Santa Cruz Biotechnology. (n.d.). Pyridine Hydrofluoride Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Benchchem. (n.d.). Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals.
  • BIOCHEM CHEMOPHARMA France. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE.

Sources

Personal protective equipment for handling 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for this compound. As no specific Safety Data Sheet (SDS) is available for this novel compound, the following guidance is synthesized from an expert analysis of its constituent structural motifs: a fluoropyridine ring and an N-methyl aminopyrimidine system. This approach ensures a robust safety framework grounded in established chemical hazard principles.

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with this compound are inferred from its two key structural components:

  • 2-Fluoropyridine Moiety: Fluorinated pyridines are known to be toxic and irritants.[1][2][3] Inhalation, ingestion, or skin contact can be harmful.[3] Upon combustion, these compounds can release highly toxic and corrosive hydrogen fluoride gas.[1][4][5]

  • Aromatic Amine (N-methylpyrimidin-4-amine) Moiety: Aromatic amines as a class are recognized for their potential for dermal absorption and toxicity.[6][7][8] They can cause skin irritation, and some are associated with more severe health risks upon chronic exposure. Aminopyrimidines, specifically, can cause skin and serious eye irritation.[9][10][11]

Based on this analysis, this compound should be handled as a substance that is potentially toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to prevent exposure via inhalation, dermal contact, and ocular routes. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.

PPE CategorySpecific RecommendationsRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves. Prevents direct skin contact. Aromatic amines can be absorbed through the skin; double-gloving provides an extra layer of protection against potential tears or rapid permeation.[6][7][8] Gloves must be inspected before use and changed immediately if contaminated.
Eye & Face Protection Chemical safety goggles with side shields. Use a full-face shield over safety goggles when handling larger quantities (>1g) or if there is a significant splash risk.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[9][12]
Body Protection Buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling solutions.Provides a barrier against incidental contact and small spills. Ensure the lab coat is clean and fits properly.[13][14]
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. Use a NIOSH-approved respirator with P100 (particulate) filters.Minimizes the risk of inhaling fine particles of the compound, which may be toxic. All work with the solid should ideally be performed within a fume hood to avoid generating dust.[15]
Operational Plans: Step-by-Step Protocols

Adherence to strict operational procedures is critical for minimizing exposure risk.

The following diagram illustrates the decision-making process for selecting appropriate PPE and the general handling workflow.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_work Execution & Disposal start Begin Work with This compound verify_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) start->verify_controls assess_op Assess Operation: Solid or Solution? don_core Don Core PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles assess_op->don_core verify_controls->assess_op check_solid Handling Solid Powder? don_core->check_solid add_resp Add Respiratory Protection (P100 Respirator) and Face Shield check_solid->add_resp Yes add_apron Add Chemically Resistant Apron check_solid->add_apron No (Solution) perform_work Perform Work in Chemical Fume Hood add_resp->perform_work add_apron->perform_work decon Decontaminate Surfaces perform_work->decon doff Doff PPE in Correct Order decon->doff disposal Segregate & Dispose of Waste (Halogenated Organic) doff->disposal end End of Procedure disposal->end

Caption: PPE Selection and Safe Handling Workflow.

  • Preparation: Ensure a chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible.[3][9]

  • PPE: Don all core PPE as outlined in the table. Because you are handling a powder, respiratory protection (P100 respirator) and a face shield are mandatory if there is any chance of dust generation outside of a fume hood.

  • Execution:

    • Conduct all manipulations within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

    • If weighing on a balance outside the hood, use a sealed container to transport the compound.

  • Post-Handling: Gently wipe down the spatula, balance, and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate. Dispose of the cloth as halogenated solid waste. Wash hands thoroughly after doffing PPE.

  • Evacuation and Alerting:

    • For a small spill (<1g solid, <50 mL solution), alert personnel in the immediate area.

    • For a large spill, evacuate the laboratory and notify the institutional safety officer immediately.

  • Spill Containment (Small Spills Only):

    • Solid Spill: Wearing full PPE (including respiratory protection), gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14]

    • Liquid Spill: Cover the spill with a chemical absorbent pad or sand, starting from the outside and working inward.

  • Cleanup:

    • Carefully sweep the contained material into a designated waste container. Use non-sparking tools if a flammable solvent was used.[14][16]

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][15] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

Disposal Plan: Managing the Waste Stream

Proper segregation and disposal of waste are crucial to ensure safety and environmental compliance.

  • Solid Waste:

    • Unused or contaminated solid this compound.

    • Contaminated items such as gloves, weigh boats, and absorbent materials.

    • Procedure: Collect in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Solutions containing the compound.

    • Solvent rinses used for decontamination.

    • Procedure: Collect in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[17] Do not mix with non-halogenated waste streams.[18]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as halogenated liquid waste.[18]

    • After rinsing, the container can be managed for recycling or disposal according to institutional policies.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[19]

References

  • What are the Health and Safety Guidelines for Using Amines? Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Google Cloud.
  • 4-Aminopyridine Safety D
  • 4-Cyanopyridine Safety D
  • Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. BenchChem.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • 2-Fluoropyridine Safety D
  • 2-Amino-4-methyl-6-methoxypyrimidine Safety D
  • Hydrogen fluoride pyridine complex Safety D
  • Pyridine hydrofluoride Safety D
  • 2-Amino-6-fluoropyridine Safety D
  • 2,4,6-Triaminopyrimidine Safety D
  • Pyridine Safety D
  • 2-Amino-4-methylpyridine Safety D
  • Hydrogen fluoride pyridine complex Safety Data Sheet (Altern
  • Pyridine Safety D
  • 2-Aminopyridine Safety D
  • Hazardous waste acceptance conditions. University of Groningen.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal.
  • Pyridine Safety D
  • Pyridine Safety D
  • 2-Chloro-6-fluoropyridine Safety D
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.